Thioglycolic acid
Overview
Description
Thioglycolic acid, also known as mercaptoacetic acid, is an organic compound with the chemical formula HSCH₂COOH. It is a colorless liquid with a strong, unpleasant odor. This compound contains both a thiol (mercaptan) and a carboxylic acid functional group, making it a versatile reagent in various chemical processes .
Mechanism of Action
Target of Action
Thioglycolic acid (TGA), also known as mercaptoacetic acid, primarily targets the disulfide bonds in the cortex of hair . These bonds are crucial for maintaining the structural integrity of hair proteins, particularly keratin .
Mode of Action
TGA interacts with its targets by breaking the disulfide bonds in the cortex of hair . This interaction is facilitated by the thiol (mercaptan) and carboxylic acid functional groups present in TGA . The breaking of these bonds leads to a change in the structure of the hair proteins, which can result in either a permanent wave (or “perm”) or depilation .
Biochemical Pathways
The primary biochemical pathway affected by TGA involves the reduction of disulfide bonds in hair proteins . This process is known as thioglycolysis . The reduction of these bonds leads to a change in the protein structure, which can have downstream effects such as hair straightening or removal .
Pharmacokinetics
It is known that tga is a small molecule that is miscible with polar organic solvents , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of TGA’s action primarily involve changes in hair protein structure. By breaking the disulfide bonds in the cortex of hair, TGA can cause the hair to straighten or be removed . This is the basis for its use in chemical depilatories and permanent wave solutions .
Action Environment
The action of TGA can be influenced by environmental factors. For example, TGA is readily oxidized by air, especially at higher pH . This can affect its stability and efficacy. Moreover, TGA is known to oxidize faster in the presence of water . Therefore, the storage and application conditions of TGA can significantly impact its action.
Biochemical Analysis
Biochemical Properties
Thioglycolic acid possesses two reactive functional groups: a thiol (mercapto) group and a carboxylic acid group . This bifunctionality allows it to participate in various biochemical reactions, forming diverse products. This compound readily forms salts with both its carboxylate and thiol groups . These include metal salts, esters, amides, anilides, and thioethers .
Cellular Effects
This compound has been shown to be a chemical of high toxicity, which can be absorbed through intact skin and cause damage to organs or systems in animals . It has been reported that this compound can affect the reproductive function of hairdressers due to long-term exposure .
Molecular Mechanism
This compound, usually as its dianion, forms complexes with metal ions . Such complexes have been used for the detection of iron, molybdenum, silver, and tin . This compound reacts with diethyl acetylmalonate to form acetylmercaptoacetic acid and diethyl malonate, the reducing agent in the conversion of Fe(III) to Fe(II) .
Temporal Effects in Laboratory Settings
This compound has been reported to undergo oxidation, even upon exposure to air . Concentrated solutions (80%) of this compound undergo condensation reactions to yield linear and cyclic polycondensation products .
Dosage Effects in Animal Models
In a study, superovulated female mice were percutaneously treated with different doses of this compound . The study found that the number of ovulated oocytes decreased, abnormal spindle configurations were induced, and the parthenogenetic activation of ovulated oocytes was inhibited .
Transport and Distribution
It is known that this compound can be absorbed through intact skin .
Subcellular Localization
It is known that this compound can be absorbed through intact skin and cause damage to organs or systems in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioglycolic acid is typically synthesized by reacting chloroacetic acid with alkali metal hydrosulfides (such as sodium hydrosulfide or potassium hydrosulfide) in an aqueous medium . The reaction can be represented as follows:
ClCH2COOH+NaHS→HSCH2COOH+NaCl
Industrial Production Methods: In industrial settings, this compound can also be produced via the Bunte salt method, which involves the reaction of sodium thiosulfate with chloroacetic acid to form a Bunte salt, followed by acid hydrolysis :
ClCH2COOH+Na2S2O3→Na[O
Properties
IUPAC Name |
2-sulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S/c3-2(4)1-5/h5H,1H2,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWERGRDVMFNCDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2S, Array | |
Record name | THIOGLYCOLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1599 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | MERCAPTOACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150-49-2 (bismuth(3+).hydrochloride salt[3:1:3]), 29820-13-1 (calcium salt[1:1]), 34452-51-2 (mono-potassium salt), 367-51-1 (mono-hydrochloride salt), 5421-46-5 (mono-ammonium salt), 814-71-1 (calcium salt[2:1]) | |
Record name | Mercaptoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8026141 | |
Record name | Thioglycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioglycolic acid appears as a colorless liquid with an unpleasant odor. Density 1.325 g / cm3. Used to make permanent wave solutions and depilatories. Corrosive to metals and tissue., Liquid, Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.]; [NIOSH], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans., Colorless liquid with a strong, disagreeable odor characteristic of mercaptans. [Note: Olfactory fatigue may occur after short exposures.] | |
Record name | THIOGLYCOLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1599 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetic acid, 2-mercapto- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thioglycolic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/654 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | MERCAPTOACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIOGLYCOLIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/480 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Thioglycolic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
248 °F at 20 mmHg (NTP, 1992), 120 °C at 20 mm Hg, 120 °C, 248 °F at 20 mmHg | |
Record name | THIOGLYCOLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1599 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MERCAPTOACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIOGLYCOLIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/480 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
235 °F (NTP, 1992), 126 °C, open cup, 130 °C (Closed cup), 126 °C o.c., 235 °F, >230 °F | |
Record name | THIOGLYCOLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1599 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thioglycolic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/654 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MERCAPTOACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIOGLYCOLIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/480 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Thioglycolic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with water, Miscible with chloroform, benzene and many other organic solvents, Miscible with ethanol, and ethyl ether; slightly soluble in chloroform, Miscible with mono- and polyalcohols, ethers, ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons, but not with aliphatic hydrocarbons., Solubility in water: miscible, Miscible | |
Record name | THIOGLYCOLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1599 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MERCAPTOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MERCAPTOACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Thioglycolic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.3253 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3253 g/cu cm at 20 °C, Relative density (water = 1): 1.3, 1.33, 1.32 | |
Record name | THIOGLYCOLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1599 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MERCAPTOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MERCAPTOACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIOGLYCOLIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/480 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Thioglycolic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.18 (Air = 1), Relative vapor density (air = 1): 3.2 | |
Record name | MERCAPTOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MERCAPTOACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg at 64 °F (NIOSH, 2023), 0.08 [mmHg], Vapor pressure: 0.02 kPa at 30 °C, 8.68X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 18 °C: 1.3, 10 mmHg at 64 °F, (64 °F): 10 mmHg | |
Record name | THIOGLYCOLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1599 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Thioglycolic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/654 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | MERCAPTOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MERCAPTOACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIOGLYCOLIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/480 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Thioglycolic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Cosmetic grade Thioglycolic Acid consists of Thioglycolic Acid (78% minimum), iron (0.02 ppm maximum), and monochloroacetic acid (0.05% maximum). The following are listed in the CTFA Specification for Thioglycolic Acid: dithiodiglycolic acid (2.0% maximum), sulfated ash (0.05% maximum), arsenic (3 ppm maximum), copper (1 ppm maximum), and lead (20 ppm maximum). /Other sources/ reported that Thioglycolic Acid was pure at 99%. Water content was <0.3% and dithiodiglycolic acid, thioglycolides, and monochloroacetic acid were reported as <0.4%, <0.3%, and <100 ppm, respectively. | |
Record name | MERCAPTOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear, colorless liquid, Water-white liquid | |
CAS No. |
68-11-1 | |
Record name | THIOGLYCOLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1599 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Thioglycolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mercaptoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioglycolic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15429 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | mercaptoacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetic acid, 2-mercapto- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Thioglycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mercaptoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOGLYCOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7857H94KHM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | MERCAPTOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MERCAPTOACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIOGLYCOLIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/480 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetic acid, mercapto- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AI5ACA30.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
2.3 °F (NTP, 1992), -16.5 °C, 2.3 °F, 2 °F | |
Record name | THIOGLYCOLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1599 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MERCAPTOACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2702 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MERCAPTOACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0915 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | THIOGLYCOLIC ACID | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/480 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Thioglycolic acid | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0610.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thioglycolic acid interact with hair fibers during permanent waving?
A1: this compound acts as a reducing agent, breaking down the disulfide bonds within the keratin protein structure of hair fibers. [] This weakens the hair, allowing it to be reshaped by curlers. Subsequent oxidation with a neutralizing agent reforms these disulfide bonds in the new configuration, resulting in a permanent wave. [, ]
Q2: Beyond hair treatments, what other biological targets does this compound interact with?
A2: Research shows this compound can bind to cysteine residues in mucus glycoproteins. This interaction forms the basis for its mucoadhesive properties, making it a promising excipient in drug delivery systems. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C2H4O2S and a molecular weight of 92.12 g/mol.
Q4: Which spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A4: Researchers utilize various spectroscopic methods, including UV-Vis, IR, NMR (1H and 13C), and fluorescence spectroscopy, to characterize this compound and its derivatives. These techniques provide insights into the compound's structure, bonding, and interactions with other molecules. [, , , , ]
Q5: How does the stability of this compound-capped quantum dots (QDs) vary with pH?
A5: Studies on cadmium-free AgInS/ZnS QDs stabilized with this compound show optimal colloidal stability in buffer solutions with a pH range of 6.0 to 9.5. [] Stability decreases in more acidic environments.
Q6: Can this compound be incorporated into liposomes for drug delivery applications, and what are the benefits?
A6: Yes, this compound can be successfully encapsulated within liposomes, enhancing its penetration into hair fibers during perming treatments. This encapsulation method may also minimize potential damage to the hair structure. []
Q7: Does this compound participate in any known catalytic reactions?
A7: While this compound itself is not a widely recognized catalyst, it plays a crucial role as a ligand in the synthesis of TiO2 spheres with controlled size and high surface charge density. These TiO2 spheres have potential applications in 3D photonic crystals. []
Q8: Are there any reported computational studies focusing on this compound interactions?
A8: While the provided research papers do not detail specific computational studies on this compound, researchers often employ computational chemistry techniques to model its interactions with biological targets like cysteine residues or to understand its behavior in different chemical environments.
Q9: How do structural modifications of this compound derivatives impact their metal chelating abilities?
A9: Research on metal chelates of ethanediylidenetetrathiotetraacetic acid (ETTA) and other this compound derivatives suggests that modifications influencing the sulfur atom and carboxyl group's availability directly impact the strength and stability of the metal complexes formed. []
Q10: What strategies are employed to enhance the stability and delivery of this compound in various applications?
A10: To improve this compound's stability and delivery, researchers utilize methods like:
- Encapsulation in liposomes: Protects the compound and facilitates controlled release. []
- Chemical modification: Creating derivatives with enhanced stability or target specificity. []
Q11: What safety considerations are associated with this compound use in cosmetic and industrial applications?
A11: Due to its potential to cause skin and eye irritation, as well as respiratory sensitization, this compound usage is regulated in many countries. Manufacturers and researchers must adhere to specific safety guidelines to minimize risks associated with its handling and application.
Q12: Is there information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems?
A12: While the provided research focuses mainly on the chemical properties and applications of this compound, information regarding its detailed pharmacokinetic profile is limited. Further research is needed to fully understand its ADME characteristics.
Q13: Have any in vivo studies been conducted to evaluate the efficacy of this compound in treating specific conditions?
A13: The provided research highlights this compound's use in hair perming and its potential in drug delivery. While there's mention of animal models in the context of quantum dot toxicity, [] specific in vivo efficacy studies on this compound itself are not detailed in the provided materials.
Q14: Are there any known mechanisms of resistance associated with this compound?
A14: The provided research primarily focuses on this compound's chemical properties and applications in hair treatments and material science. Information about resistance mechanisms, typically relevant in a biological or pharmacological context, is not discussed within these papers.
Q15: How do the properties of chitosan-Thioglycolic acid conjugates make them suitable for drug delivery applications?
A16: Chitosan-Thioglycolic acid conjugates exhibit enhanced mucoadhesive properties due to the formation of disulfide bonds with cysteine moieties in mucus glycoproteins. [] This mucoadhesion makes them promising carriers for targeted drug delivery to mucosal surfaces.
Q16: Are there any known biomarkers associated with this compound exposure or its effects?
A16: The provided research does not delve into biomarkers specifically related to this compound exposure. Further studies are required to explore potential biomarkers for assessing its effects on biological systems.
Q17: What analytical techniques are employed to determine this compound concentration in various samples?
A18: Researchers utilize techniques like high-pressure liquid chromatography (HPLC) with UV detection for quantifying this compound in samples like hair waving fluids and depilatories. [] Additionally, fluorescence quenching assays using CdTe quantum dots can determine trace amounts of this compound in complex matrices like red mud. []
Q18: What are the environmental implications of using and disposing of this compound?
A19: While this compound offers benefits in various applications, responsible waste management is crucial. Alternatives for its synthesis, such as electroreduction methods, can minimize environmental impact by reducing the use of hazardous chemicals like zinc powder. [, ]
Q19: How does this compound's solubility in different solvents influence its applications?
A19: this compound's solubility in both water and organic solvents allows for its versatile use in various applications, ranging from cosmetic formulations to the synthesis of nanomaterials.
Q20: How do researchers ensure the accuracy and reliability of this compound quantification methods?
A21: Analytical techniques for this compound determination undergo rigorous validation processes to ensure accuracy, precision, and specificity. This includes establishing calibration curves, determining detection limits, and assessing recovery rates from various matrices. [, ]
Q21: What quality control measures are essential in the production and use of this compound?
A21: To ensure the quality and safety of this compound, stringent quality control measures are crucial throughout its production, storage, and usage. These include monitoring purity levels, controlling storage conditions to maintain stability, and adhering to safety regulations during handling.
Q22: What are some potential alternatives to this compound in hair perming solutions?
A29: Cysteine is another reducing agent used in hair perming formulations, offering a gentler alternative to this compound-based solutions. []
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